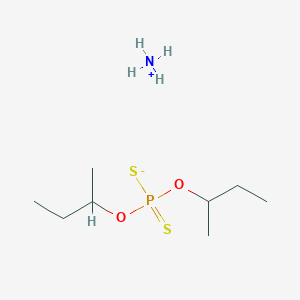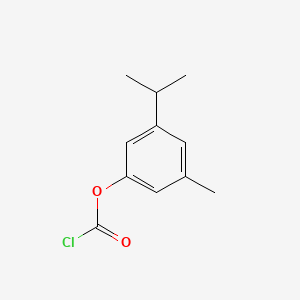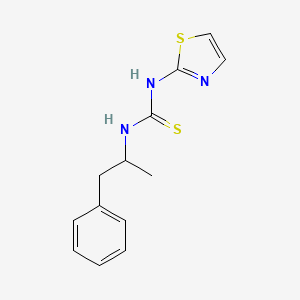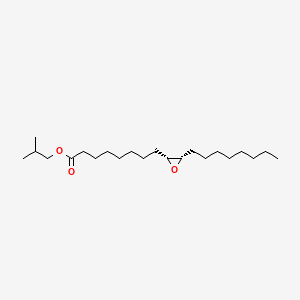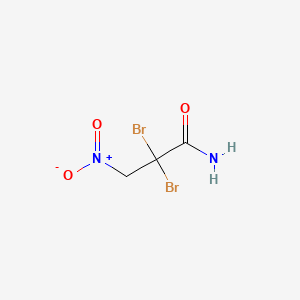
2,2-Dibromo-3-nitropropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-3-nitropropionamide is a chemical compound known for its biocidal properties. It is commonly used as a quick-kill biocide that hydrolyzes easily under both acidic and alkaline conditions. This compound is preferred for its instability in water, which allows it to quickly kill microorganisms and then degrade into various products, including ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid .
Vorbereitungsmethoden
The synthesis of 2,2-Dibromo-3-nitropropionamide involves the bromination of cyanoacetamide. The process includes adding cyanoacetamide to a reaction mother liquid, followed by the addition of bromine to perform the bromination reaction, generating dibromo nitrilopropionamide and hydrobromic acid. Sodium hypochlorite is then added as an oxidant to convert the hydrobromic acid into bromine, allowing further bromination to occur. The reaction temperature is maintained between 10 and 20 degrees Celsius. After the reaction is complete, the reaction liquid is cooled, and the product is separated, washed, and dried .
Analyse Chemischer Reaktionen
2,2-Dibromo-3-nitropropionamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. It hydrolyzes quickly in water, forming products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid . The compound is also susceptible to reduction reactions, where it can be decomposed by reducing agents like hydrogen sulfide, resulting in non-toxic cyanoacetamide .
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-3-nitropropionamide is widely used in various scientific research applications due to its biocidal properties. It is employed in industrial water applications for its instantaneous antimicrobial activity and rapid chemical breakdown. This compound is considered a potential alternative to antibiotics for bacterial control during corn-to-ethanol fermentation . Additionally, it is used in papermaking as a preservative in paper coatings and slurries, as well as for slime control on papermachines .
Wirkmechanismus
The biocidal action of 2,2-Dibromo-3-nitropropionamide is attributed to its ability to disrupt the cell membranes of microorganisms. At certain concentrations, it depolarizes the membranes and disturbs the asymmetrical distribution of membrane phospholipids, leading to cell lethality. The compound’s lethal effect is temperature-dependent and is augmented in the presence of ethanol .
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromo-3-nitropropionamide is unique due to its rapid hydrolysis and quick-kill biocidal properties. Similar compounds include cyanoacetamide and other halogen biocides. this compound stands out for its instability in water, which allows it to degrade quickly after exerting its biocidal effects .
Eigenschaften
CAS-Nummer |
109793-93-3 |
|---|---|
Molekularformel |
C3H4Br2N2O3 |
Molekulargewicht |
275.88 g/mol |
IUPAC-Name |
2,2-dibromo-3-nitropropanamide |
InChI |
InChI=1S/C3H4Br2N2O3/c4-3(5,2(6)8)1-7(9)10/h1H2,(H2,6,8) |
InChI-Schlüssel |
CKEKCWHEPUAYPC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)N)(Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


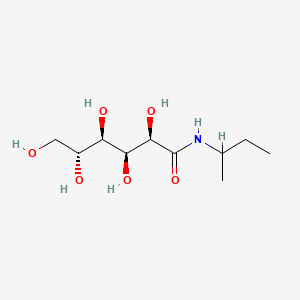


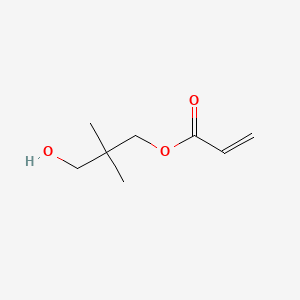
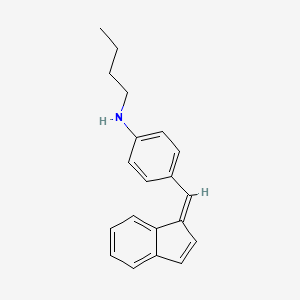

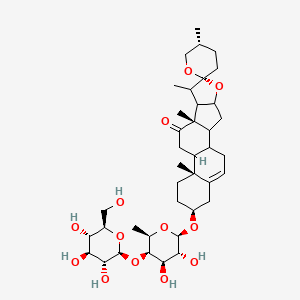

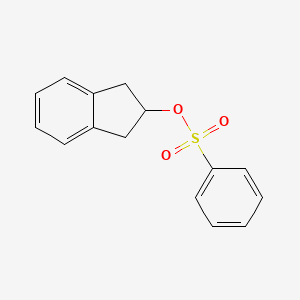
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
